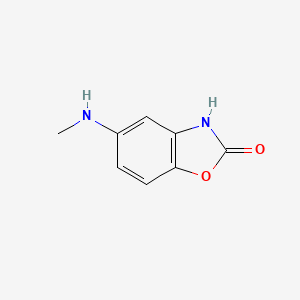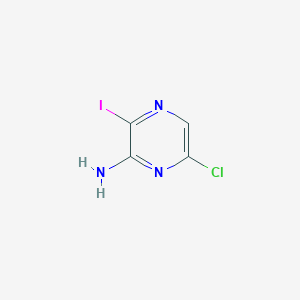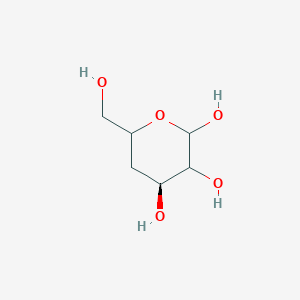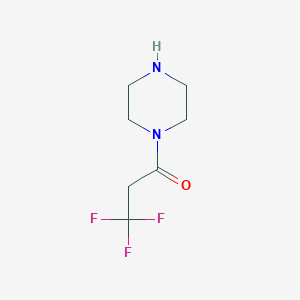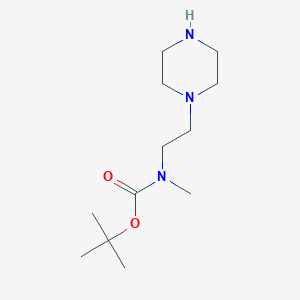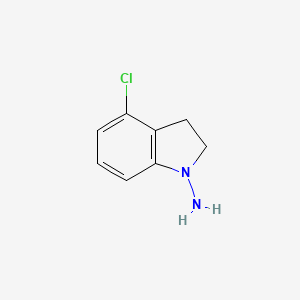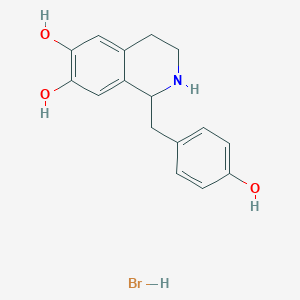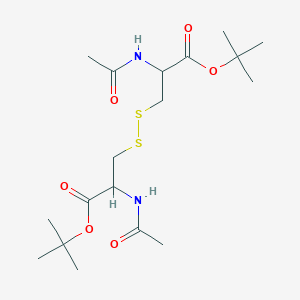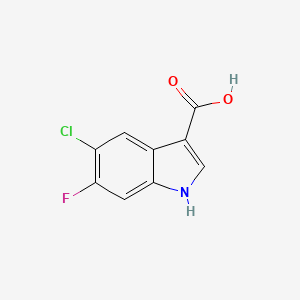
5-chloro-6-fluoro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-fluoro-1H-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 5-chloro-6-fluoro-1H-indole-3-carboxylic acid, often involves multicomponent reactions (MCRs) which are high-yielding, operationally friendly, and time- and cost-effective . One common method involves the reaction of 5-chloro-1H-indole-3-carbaldehyde with appropriate fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-6-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: 5-chloro-6-fluoro-1H-indole-3-carboxylic acid is used as a precursor in the synthesis of various biologically active molecules and heterocyclic compounds .
Biology: In biological research, it is used to study the effects of indole derivatives on cellular processes and pathways .
Medicine: Indole derivatives, including this compound, have shown potential in the development of new therapeutic agents for treating diseases such as cancer, microbial infections, and inflammatory disorders .
Industry: In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-6-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities such as antiviral, anti-inflammatory, and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-fluoroindole-3-carboxaldehyde
- 5,6-difluoro-1H-indole-2-carboxylic acid
- 5-chloro-1H-indole-3-carbaldehyde
Uniqueness: 5-chloro-6-fluoro-1H-indole-3-carboxylic acid is unique due to the presence of both chlorine and fluorine substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) |
InChI Key |
KQHJHOPBNUMUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


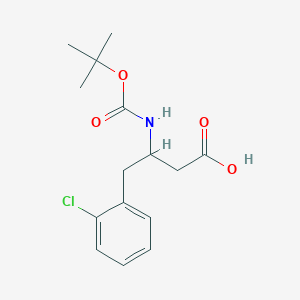


![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
